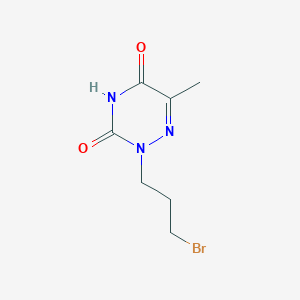
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromopropyl group and a methyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the alkylation of a triazine derivative with a bromopropyl halide. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetone . The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in the triazine ring act as nucleophiles, attacking the electrophilic carbon atoms in the bromopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization: Cyclization reactions may require specific catalysts or acidic conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative, while cyclization can result in the formation of fused ring systems.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromopropyl)-1aH,2H,4H,6H,6aH-oxireno[2,3-f]isoindole-3,5-diol
- 7-(3-Bromopropyl)-2,6-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Uniqueness
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of both a bromopropyl and a methyl group on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
86137-58-8 |
|---|---|
Fórmula molecular |
C7H10BrN3O2 |
Peso molecular |
248.08 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10BrN3O2/c1-5-6(12)9-7(13)11(10-5)4-2-3-8/h2-4H2,1H3,(H,9,12,13) |
Clave InChI |
URGZNLDBJHGYAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)NC1=O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbamoyl}-L-proline](/img/structure/B14408095.png)

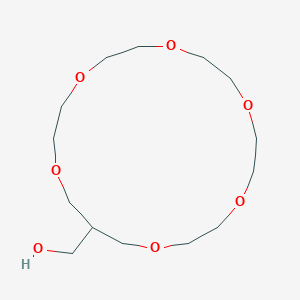
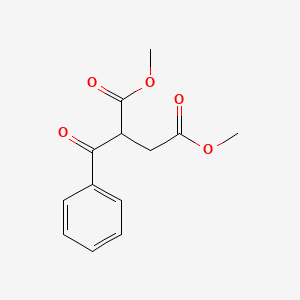


![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
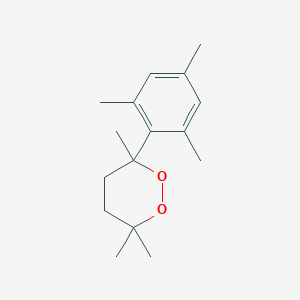
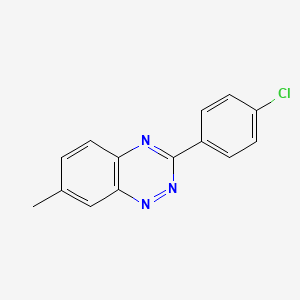
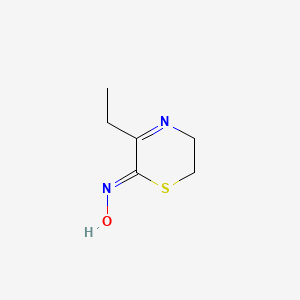
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)
